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C25H23ClFNO4

Cat. No.: B12620016
M. Wt: 455.9 g/mol
InChI Key: QKQWDAXAUMIILF-UHFFFAOYSA-N
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Description

Contextualization of C25H23ClFNO4 within Advanced Organic Synthesis Research

The synthesis of molecules like this compound and its analogues is a testament to the advancements in modern organic synthesis. The core of this molecule is a quinoline (B57606) ring system, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. rsc.orgorientjchem.orgdntb.gov.ua The synthesis of functionalized quinolines is a significant area of research, with methods like the Friedländer synthesis and various multi-component reactions being continuously refined to improve efficiency and yield. tubitak.gov.trresearchgate.net The construction of the dihydroxyheptenoate side chain, with its specific stereochemistry, further highlights the sophistication of contemporary synthetic strategies. The development of such synthetic routes is critical for accessing these complex molecules for further study.

Significance of Complex Molecular Architectures in Academic Chemical Discovery

The intricate three-dimensional arrangement of atoms in complex molecules is fundamental to their biological activity. nih.gov In the context of chemical biology, these architectures allow for precise interactions with biological macromolecules such as proteins and nucleic acids. tue.nlacs.org This specificity is a key determinant of a molecule's efficacy and selectivity as a drug or a chemical probe. researchgate.net The quinoline core, for instance, is known to interact with a variety of biological targets, and the specific substitutions on this core, as seen in the formula this compound, fine-tune these interactions. ontosight.aiontosight.ai The study of how these complex structures relate to their biological function is a major driver of academic research in drug discovery and chemical biology. acs.orgpnas.org

Overview of Research Trajectories for this compound and Analogous Structures

Research into compounds like this compound and its analogues follows several key trajectories. One major area of focus is the development of new and more efficient synthetic methods to create libraries of related compounds. tubitak.gov.tr This allows for the systematic exploration of structure-activity relationships, which is crucial for optimizing the biological activity of a lead compound.

Another significant research direction is the investigation of the biological mechanisms of action. For the fluorinated analogue, which is a statin, research has focused on its role as an inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. derpharmachemica.comnih.gov Studies have explored its efficacy in lowering cholesterol levels and its potential for treating cardiovascular diseases. nih.gov Future research will likely continue to explore the therapeutic potential of these compounds, including the chlorinated analogue, for a range of diseases. This includes investigating their effects on different cell signaling pathways and their potential as anticancer or anti-inflammatory agents, given the broad biological activities associated with the quinoline scaffold. orientjchem.orgresearchcommons.org

Compound Names Table

Chemical FormulaCommon/IUPAC Name
This compound(E,3S,5R)-7-[2-cyclopropyl-4-(4-chlorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate (Probable)
C25H23FNO4(E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
C25H24FNO4Pitavastatin
C9H7NQuinoline

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23ClFNO4 B12620016 C25H23ClFNO4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H23ClFNO4

Molecular Weight

455.9 g/mol

IUPAC Name

8-[[2-(4-fluorophenyl)ethylamino]methyl]-7-hydroxy-4-(4-methoxyphenyl)chromen-2-one;hydrochloride

InChI

InChI=1S/C25H22FNO4.ClH/c1-30-19-8-4-17(5-9-19)21-14-24(29)31-25-20(21)10-11-23(28)22(25)15-27-13-12-16-2-6-18(26)7-3-16;/h2-11,14,27-28H,12-13,15H2,1H3;1H

InChI Key

QKQWDAXAUMIILF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3CNCCC4=CC=C(C=C4)F)O.Cl

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for C25h23clfno4 and Its Derivatives

Retrosynthetic Analysis and Key Reaction Pathways for C25H23ClFNO4

The industrial synthesis of atorvastatin (B1662188) is largely based on a convergent approach, where the key heterocyclic core and the chiral side chain are synthesized separately and then coupled. The most common retrosynthetic disconnection breaks the molecule into the pyrrole (B145914) core and the chiral side-chain precursor.

A dominant strategy for the construction of the polysubstituted pyrrole ring is the Paal-Knorr synthesis . acs.orgsubstack.com This classical reaction involves the condensation of a 1,4-diketone with a primary amine. acs.orgsubstack.com In the context of atorvastatin synthesis, this translates to the reaction between a highly substituted 1,4-diketone and a primary amine carrying the chiral side chain. acs.org The efficiency of this condensation can be sensitive to steric hindrance, often requiring optimization with catalysts like pivalic acid to achieve high yields. rsc.org

Alternative pathways to the pyrrole core have also been explored, including:

[3+2] Cycloaddition: A notable route involves a 1,3-dipolar cycloaddition between a münchnone and an acetylene (B1199291) derivative. acs.orgnewdrugapprovals.org This method provides a different strategic approach to the pyrrole assembly.

Hantzsch Pyrrole Synthesis: This method has also been adapted for atorvastatin synthesis, offering another variation for constructing the heterocyclic core. acs.orgnih.gov

Ugi Multicomponent Reaction (MCR): More recent innovations have employed the Ugi MCR to shorten the synthetic sequence. This approach can generate key intermediates in fewer steps compared to traditional linear syntheses. acs.orgnih.gov

The following table summarizes some of the key reaction pathways for the synthesis of the atorvastatin core.

Reaction Type Key Reactants Key Features Reference(s)
Paal-Knorr SynthesisSubstituted 1,4-diketone, Primary amine with chiral side chainWidely used industrial method, convergent. acs.org, nih.gov, substack.com
Münchnone [3+2] CycloadditionAmido-acid precursor, Acetylenic amideAlternative to Paal-Knorr, late-stage pyrrole formation. acs.org, newdrugapprovals.org
Hantzsch Pyrrole Synthesisβ-ketoamide, α-halo ketone, amineAlternative multi-component approach. acs.org, nih.gov
Ugi Multicomponent ReactionAmine, aldehyde, isocyanide, carboxylic acidHighly convergent, reduces step count. acs.org, nih.gov

Stereoselective Synthesis Strategies for this compound and Chiral Analogs

The biological activity of atorvastatin is critically dependent on the (3R,5R) stereochemistry of its dihydroxyheptanoic acid side chain. google.com Therefore, establishing these two stereocenters with high fidelity is a cornerstone of any successful synthesis.

Several strategies have been developed to achieve this:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. Early syntheses employed precursors like L-malic acid or maltodextrin. jchemrev.com A significant industrial route starts from ethyl (R)-4-cyano-3-hydroxybutyrate, a chiral building block that sets the first stereocenter. mdpi.com The second stereocenter is then introduced via a diastereoselective reduction. mdpi.com

Asymmetric Synthesis: These methods create the chiral centers during the synthesis.

Asymmetric Aldol (B89426) Reactions: Organocatalytic or metal-catalyzed asymmetric aldol reactions have been used to construct the β-hydroxy ketone moiety of the side chain with high enantioselectivity. researchgate.net For example, a Ti(O-i-Pr)4–Schiff base complex has been used to catalyze the reaction between an aldehyde and diketene. researchgate.net

Asymmetric Reduction: The stereoselective reduction of a prochiral ketone is a common and effective strategy. This can be achieved using chiral reducing agents or, increasingly, through biocatalysis with ketoreductase (KRED) enzymes. jchemrev.comnih.gov For instance, a strain of Rhodotorula glutinis has been identified that can asymmetrically reduce a ketone precursor to the desired (3R,5R)-dihydroxyhexanoate. researchgate.net

Chemoenzymatic Synthesis: This powerful approach combines chemical transformations with highly selective enzymatic reactions. A prominent example is the use of 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) to catalyze a tandem aldol reaction, forming a key 6-carbon intermediate with two stereocenters from simple 2-carbon starting materials. google.comnih.gov

The table below compares different approaches for the stereoselective synthesis of the atorvastatin side chain.

Strategy Key Step/Reagent Advantages Reference(s)
Chiral Pool SynthesisEthyl (R)-4-cyano-3-hydroxybutyrateUtilizes commercially available chiral starting material. mdpi.com
Asymmetric Aldol ReactionTi(O-i-Pr)4–Schiff base complexCreates stereocenters with high selectivity. researchgate.net
Asymmetric Ketone ReductionRhodotorula glutinis (KRED)High enantiomeric excess, mild conditions. researchgate.net
Chemoenzymatic (DERA)2-deoxyribose-5-phosphate aldolaseOne-pot tandem reaction, high efficiency. google.com, nih.gov

Exploration of Novel Catalytic Systems in this compound Synthesis

Research into novel catalytic systems aims to improve the efficiency, selectivity, and environmental footprint of atorvastatin synthesis. Both chemical and biological catalysts have been the focus of intense investigation.

In chemical catalysis, N-heterocyclic carbenes (NHCs) have been used to catalyze a one-pot Stetter/Paal-Knorr reaction sequence, streamlining the synthesis of the pyrrole core. acs.orgnih.gov

Biocatalysis has emerged as a particularly promising area. jchemrev.com Enzymes offer unparalleled selectivity under mild, aqueous conditions. mdpi.com Key enzyme classes used in atorvastatin synthesis include:

Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs): These enzymes, often from Lactobacillus or Candida species, are used for the stereoselective reduction of ketone intermediates to create the chiral hydroxyl groups in the side chain. jchemrev.comnih.gov They are often used in conjunction with a cofactor regeneration system, such as glucose dehydrogenase (GDH). rsc.org

Aldolases: As mentioned, DERA is a key enzyme that can form two C-C bonds and set two stereocenters in a single pot. nih.govresearchgate.net

Halohydrin Dehalogenases (HHDHs): These enzymes catalyze the nucleophilic substitution of a halide with cyanide, providing a green route to key cyanohydrin intermediates. mdpi.com Protein engineering has been used to dramatically improve the productivity of HHDH catalysts for this reaction. rsc.org

Nitrilases and Lipases: These hydrolases are used for the kinetic resolution of racemic intermediates or the desymmetrization of prochiral precursors to generate enantiopure building blocks. jchemrev.com

The following table highlights some advanced catalytic systems employed in the synthesis.

Catalyst Type Enzyme/Catalyst Reaction Step Key Improvement Reference(s)
OrganocatalystN-Heterocyclic Carbene (NHC)Stetter/Paal-Knorr sequenceOne-pot reaction, improved convergence. acs.org, nih.gov
Biocatalyst (KRED/GDH)Ketoreductase / Glucose DehydrogenaseReduction of ethyl-4-chloroacetoacetateHigh enantioselectivity (>99.5% ee), high yield (96%). , rsc.org
Biocatalyst (DERA)2-deoxyribose-5-phosphate aldolaseTandem aldol reactionSets two stereocenters from simple starting materials. google.com, nih.gov
Biocatalyst (HHDH)Evolved Halohydrin DehalogenaseCyanation of a chloro-alcohol2500-fold improvement in volumetric productivity. rsc.org
Biocatalyst (P450)Bacterial CYP102A1 PeroxygenaseHydroxylation of atorvastatinProduction of human metabolites. mdpi.com

High-Throughput Synthesis and Combinatorial Chemistry for this compound Library Generation

Combinatorial chemistry and high-throughput synthesis are powerful tools for rapidly generating libraries of atorvastatin analogs. nih.gov These libraries are crucial for structure-activity relationship (SAR) studies, identifying derivatives with improved properties, and exploring new biological activities. nih.gov

One approach involves building a library of deuterated atorvastatin analogs. nih.govresearchgate.net By systematically replacing specific hydrogen atoms with deuterium, researchers can study the compound's metabolic profile and potentially improve its pharmacokinetic properties. nih.gov

Multicomponent reactions (MCRs), such as the Ugi reaction, are particularly well-suited for combinatorial synthesis due to their convergent nature, allowing for the rapid assembly of diverse structures by varying the input components. acs.orgnih.gov For example, by using a variety of amines, aldehydes, isocyanides, and carboxylic acids, a large library of pyrrole-based compounds structurally related to atorvastatin can be generated. acs.org

Strategies for generating atorvastatin analog libraries often focus on modifying specific positions of the molecule:

Varying the N-1 substituent: The group attached to the pyrrole nitrogen can be altered.

Modifying the C-3 and C-4 positions: The phenyl and phenylcarbamoyl groups can be replaced with other substituted aryl or alkyl groups. substack.com

Changing the C-5 substituent: The isopropyl group can be substituted with other alkyl groups. substack.com

A [3+2] cycloaddition approach has been used to prepare 4-sulfamoyl pyrroles as atorvastatin analogs to investigate hepatoselectivity. nih.gov

Strategy Methodology Purpose Reference(s)
Deuterium LabelingCombinatorial synthesis using deuterated building blocksStudy metabolic profiles and pharmacokinetics. nih.gov, researchgate.net, researchgate.net
Multicomponent ReactionsUgi or Hantzsch reactions with diverse inputsRapidly generate structurally diverse analogs for SAR. acs.org, nih.gov
[3+2] CycloadditionMünchnone cycloaddition with substituted alkynesCreate novel analogs with specific functional groups (e.g., sulfamoyl). nih.gov

Green Chemistry Principles in the Synthesis of this compound

The large-scale production of atorvastatin has driven significant efforts to develop more environmentally benign synthetic processes, aligning with the principles of green chemistry. researchgate.netnih.gov The primary goals are to reduce waste, eliminate hazardous reagents, and improve energy efficiency. gordon.edu

A landmark achievement in this area is the development of a "green-by-design" chemoenzymatic process for a key chiral side-chain intermediate, ethyl (R)-4-cyano-3-hydroxybutyrate. rsc.org This process exemplifies several green chemistry principles:

Waste Prevention: The highly selective enzymatic reactions result in minimal byproducts and an isolated yield of over 90%, leading to a substantial reduction in the E-factor (kg of waste per kg of product). rsc.org

Safer Solvents and Auxiliaries: The reactions are conducted in water under mild pH and temperature conditions, avoiding the need for harsh or toxic organic solvents. mdpi.comresearchgate.net

Design for Energy Efficiency: The use of biocatalysts allows reactions to proceed at ambient temperatures, significantly reducing energy consumption compared to traditional methods that may require cryogenic temperatures or heating. nih.gov

Use of Renewable Feedstocks: The process uses glucose, a renewable resource, as the reductant for cofactor regeneration. rsc.org

Catalysis: The process relies entirely on highly efficient and recyclable biocatalysts (KRED, GDH, HHDH) instead of stoichiometric reagents. nih.gov

The table below contrasts a traditional chemical approach with a modern green chemoenzymatic process for a key intermediate.

Principle Traditional Chemical Route Green Chemoenzymatic Route Reference(s)
Solvent Organic solvents (e.g., THF)Water , researchgate.net, gordon.edu
Reagents Stoichiometric metal hydrides, cyanide saltsCatalytic enzymes (KRED, GDH, HHDH), glucose , rsc.org, nih.gov
Temperature Often requires very low (-78°C) or high temperaturesAmbient temperature nih.gov
Waste (E-Factor) HigherSignificantly lower (E-factor of 5.8 excluding water) rsc.org
Atom Economy Lower due to protecting groups and stoichiometric reagentsImproved, though cofactor regeneration impacts overall atom economy.

This shift towards biocatalysis and green chemistry principles not only reduces the environmental impact of manufacturing atorvastatin but also often leads to more efficient and cost-effective processes. gordon.edu

Molecular Mechanism of Action Elucidation for C25h23clfno4

Target Identification and Validation Methodologies

Identifying the direct binding partners of a novel compound is the first step in understanding its biological effects. nih.gov This is a crucial stage in drug discovery as it helps to understand how a compound works. nih.gov

Proteomic Profiling of Binding Partners

Proteomic profiling techniques are used to identify the proteins that a compound interacts with within a complex biological sample, such as a cell lysate. nih.gov A common method is affinity purification, where the compound is immobilized on a solid support (like a bead) and used as "bait" to capture its binding partners. nih.gov The captured proteins are then identified using techniques like mass spectrometry. nih.gov This approach can provide a comprehensive list of potential protein targets. nih.gov

Genetic Perturbation Studies to Confirm Targets

Once potential targets are identified, their biological relevance to the compound's activity must be confirmed. Genetic perturbation studies are a powerful tool for this validation. nih.gov Techniques like CRISPR/Cas9, CRISPRi (interference), or CRISPRa (activation) can be used to modify the expression of a target gene. biorxiv.org If altering the expression or function of a target protein changes the cell's response to the compound, it provides strong evidence that the protein is a genuine target. biorxiv.orgarxiv.org

Biochemical Characterization of Compound-Target Interactions

After a target is identified and validated, the next step is to characterize the physical and functional nature of the interaction in detail.

Enzyme Kinetics and Inhibition Mechanisms

If the identified target is an enzyme, researchers will study how the compound affects its catalytic activity. Enzyme kinetics studies measure the rate of the enzymatic reaction under different conditions. libretexts.org These experiments can determine if the compound acts as an inhibitor or an activator. If it is an inhibitor, further studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing insight into how the compound interferes with the enzyme's function. nih.gov Key parameters determined include the Michaelis constant (Km) and the maximal velocity (Vmax). libretexts.org

Receptor Binding Assays and Ligand-Binding Dynamics

For compounds that target receptors, binding assays are essential. merckmillipore.com These assays measure the affinity (how strongly the compound binds to the receptor) and kinetics (the rates of association and dissociation) of the interaction. vela-labs.at Radioligand binding assays are a classic method, where a radioactive version of a known ligand is displaced by the test compound. merckmillipore.comnih.gov Modern techniques like Surface Plasmon Resonance (SPR) can provide real-time, label-free analysis of binding kinetics. vela-labs.at The data from these assays, such as the inhibition constant (Ki) and the dissociation constant (KD), are fundamental for understanding the compound's potency at its receptor target. vela-labs.atnih.gov

Protein-Protein Interaction Modulation

Many cellular processes are controlled by interactions between proteins (PPIs). numberanalytics.com Some compounds exert their effects not by binding to a single protein's active site, but by disrupting or stabilizing the interaction between two or more proteins. numberanalytics.comprimarypeptides.com Techniques such as co-immunoprecipitation (Co-IP), pull-down assays, and bioluminescence resonance energy transfer (BRET) can be used to study how a compound affects a specific PPI. Modulating PPIs is an increasingly important area of drug discovery, offering the potential to target cellular pathways that have been difficult to address with traditional approaches. explorationpub.com

Cellular Pathway Analysis Modulated by a Novel Compound

The characterization of how a novel chemical entity, such as one with the formula C25H23ClFNO4, interacts with and modulates cellular pathways is a cornerstone of modern drug discovery. This analysis provides critical insights into the compound's potential therapeutic effects and its mechanism of action at a systems level. Cellular pathway analysis typically involves a combination of high-throughput screening techniques, bioinformatic analysis, and targeted validation experiments to map the compound's impact on the intricate network of cellular signaling.

Signal Transduction Cascades Affected by this compound

Signal transduction cascades are the primary means by which cells respond to external stimuli and regulate their internal processes. A novel compound can influence these pathways at multiple levels, from receptor binding to the modulation of downstream effector proteins.

The binding of a compound to a G protein-coupled receptor (GPCR), for instance, can initiate a cascade of events, leading to the activation of multiple signal transduction pathways that synergistically relay signals to the nucleus to influence cellular processes like proliferation. nih.gov An early and significant response to such receptor activation is often a rapid increase in the production of lipid-derived second messengers, which in turn activates protein phosphorylation cascades. nih.gov

Another critical aspect of signal transduction involves the tyrosine phosphorylation of cellular proteins. nih.gov Agonists can induce swift and coordinated tyrosine phosphorylation of key proteins, including non-receptor tyrosine kinases and adaptor proteins. nih.gov This phosphorylation is often dependent on the integrity of the cell's actin cytoskeleton and the function of small GTPases like Rho. nih.gov

Tumor necrosis factor (TNF) and its receptors (TNFR) represent another major signaling axis. nih.gov The TNF superfamily is the largest known family of cytokines and their receptors, which mediate a wide range of biological effects. nih.gov TNF itself signals through two distinct receptors, TNFR1 and TNFR2. nih.gov TNFR1 contains an intracellular death domain and can trigger both pro-survival and pro-apoptotic signals through the formation of distinct signaling complexes (Complex I and Complex II, respectively). nih.gov In contrast, TNFR2 typically promotes anti-apoptotic responses. nih.gov A novel compound could potentially modulate these pathways by interfering with receptor-ligand interactions, the formation of signaling complexes, or the activity of downstream signaling molecules like TRAF2. nih.gov

To investigate the effects of a compound like this compound on these pathways, researchers would employ a variety of assays. These could include receptor binding assays, second messenger quantification, and phosphoproteomics to identify changes in protein phosphorylation states.

Table 1: Hypothetical Impact of this compound on Key Signal Transduction Pathways

PathwayPotential Point of Intervention by this compoundConsequence of Modulation
GPCR Signaling Antagonism of a specific neuropeptide receptorInhibition of downstream second messenger production (e.g., cAMP, IP3)
Receptor Tyrosine Kinase (RTK) Pathway Inhibition of kinase activityDecreased phosphorylation of downstream targets like Akt and ERK
TNF/TNFR Pathway Interference with the formation of Complex IIInhibition of apoptosis
Rho GTPase Signaling Inhibition of Rho activationDisruption of actin cytoskeleton dynamics and cell migration

This table presents a hypothetical scenario for an investigational compound.

Gene Expression Regulation in Response to this compound Exposure

The ultimate outcome of altered signal transduction is often a change in gene expression, which dictates the cell's long-term response. byjus.com Gene expression is the process by which the genetic information in DNA is converted into functional products like proteins. byjus.com This process is tightly regulated to allow cells to adapt to their environment. byjus.com

Regulation can occur at the transcriptional level, where transcription factors control the rate at which genes are transcribed into messenger RNA (mRNA). wikipedia.org Transcription factors are proteins that bind to specific DNA sequences to either promote or suppress transcription. wikipedia.org A compound could influence the activity of transcription factors directly or indirectly through the signaling pathways mentioned above.

Post-transcriptional regulation is another critical control point, managing gene expression at the RNA level after transcription has occurred. wikipedia.org This includes processes like alternative splicing, mRNA stability, and nuclear export, which are often controlled by RNA-binding proteins (RBPs). wikipedia.org MicroRNAs (miRNAs) are also key players, capable of regulating the expression of a large portion of protein-coding genes. wikipedia.org

To determine how a compound like this compound affects gene expression, researchers would typically perform transcriptomic analyses, such as RNA sequencing (RNA-seq). This would provide a global view of the changes in mRNA levels in response to compound exposure. Bioinformatic tools are then used for pathway enrichment analysis to identify which biological processes and signaling pathways are significantly affected. sc-best-practices.orgfrontiersin.orgnih.gov

Table 2: Potential Gene Ontology (GO) Terms Enriched Following Hypothetical this compound Treatment

GO CategoryEnriched TermPotential Implication
Biological Process Regulation of Apoptotic ProcessCompound may induce or inhibit programmed cell death.
Molecular Function Protein Kinase BindingCompound may interfere with protein-protein interactions in signaling cascades.
Cellular Component Extracellular MatrixCompound may affect cell adhesion and tissue structure.

This table is a hypothetical representation of potential research findings.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. dotmatics.comwikipedia.orgashp.org By systematically modifying the structure of a lead compound, such as one with the formula this compound, medicinal chemists can identify the chemical moieties responsible for its biological effects. dotmatics.comwikipedia.org This knowledge is then used to design new analogs with improved properties, such as increased potency, selectivity, and better metabolic stability. monash.edu

The process of SAR exploration involves the synthesis of a series of analogs where specific parts of the molecule are altered. wikipedia.org For a molecule with the formula this compound, this could involve modifying the substituents on the aromatic rings, altering the linker between different parts of the molecule, or changing the stereochemistry. These analogs are then tested in biological assays to determine how the structural changes have affected their activity.

The insights gained from SAR studies are crucial for optimizing a lead compound into a viable drug candidate. slideshare.net For example, if a particular substituent is found to be essential for activity, it will be retained in future analogs. Conversely, if a part of the molecule is associated with toxicity, it can be modified or removed.

Table 3: Hypothetical SAR Data for Analogs of this compound

AnalogModification from this compoundRelative PotencyKey Observation
Analog 1 Replacement of Chlorine with BromineIncreasedHalogen identity and position are critical for activity.
Analog 2 Removal of the Fluorine atomDecreasedElectronegative group at this position is important.
Analog 3 Isomeric rearrangement of a phenyl ringSignificantly DecreasedSpecific spatial arrangement of aromatic rings is necessary for target binding.
Analog 4 Modification of the alkyl chainUnchangedThis region may not be directly involved in target interaction.

This table illustrates the type of data generated during SAR studies and is purely hypothetical.

By integrating the findings from cellular pathway analysis, gene expression profiling, and SAR studies, a comprehensive understanding of a novel compound's molecular mechanism of action can be achieved. This multi-faceted approach is essential for the rational design and development of new therapeutic agents.

Advanced Spectroscopic and Structural Characterization of C25h23clfno4 and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for C25H23ClFNO4 Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the structure, conformation, and binding interactions of this compound in various states. nih.govacs.org Both solid-state and solution-state NMR studies have been employed to characterize the compound and its different polymorphic forms. nih.govcas.cz

Dynamic NMR (D-NMR) methods are particularly useful for defining the conformational stability and stereochemical properties of this compound in solution. unibo.it The molecule possesses rotational barriers around certain single bonds, leading to the potential for stable atropisomers—stereoisomers resulting from hindered rotation. unibo.it Variable temperature (VT) NMR experiments can be used to study the kinetics of conformational exchange. By analyzing the coalescence or resolution of signals from diastereotopic groups, such as the isopropyl group, at different temperatures, the energy barriers to rotation can be determined. unibo.it

Computational studies using Density Functional Theory (DFT) complement experimental NMR data by predicting the isotropic chemical shifts for the compound's various enantiomers. researchgate.net For instance, DFT calculations at the B3LYP/6-31+G* level can provide theoretical ¹H and ¹³C NMR chemical shifts, which show good agreement with experimental values and help in assigning signals to specific protons and carbons within the molecule's complex structure. researchgate.net Such analyses have revealed notable shifts in the hydroxyl protons depending on the enantiomeric form, indicating distinct conformational preferences. researchgate.net Solid-state NMR data has also been used to propose a possible structure for Form I of the calcium salt of the compound, indicating the asymmetric unit contains two distinct molecules. nih.gov

Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (Water-LOGSY), are powerful tools for studying the binding of this compound to its biological targets without the need for isotopic labeling. uio.no These methods detect the interactions by observing the NMR signals of the ligand itself. For example, STD NMR has been used to identify the specific parts of the this compound molecule that are in close contact with a target protein. nih.gov Studies have shown that the aromatic rings, as well as the hydroxyl and methyl groups of this compound, are involved in binding to the KLVF binding site on the Aβ peptide. nih.gov

Target-observed NMR, on the other hand, monitors the chemical shift perturbations in the target macromolecule upon ligand binding. This requires an isotopically labeled (typically ¹⁵N or ¹³C) protein, which can be challenging for large enzymes like 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the primary target of this compound. unibo.itnih.gov However, when feasible, this approach provides precise information on the location of the binding site on the protein surface. The combination of both ligand- and target-observed methods offers a comprehensive picture of the binding event, confirming specificity and mapping the interaction interface. uio.no

Interactive Data Table 1: Selected Calculated ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound Note: Data is based on theoretical calculations and may vary from experimental values.

Atom TypeAtom Position/GroupCalculated Chemical Shift (ppm)
¹H NMR-OH (Position 71)2.24 (upfield shift noted in RS-enantiomer)
¹H NMR-OH (Position 74)4.77 (downfield shift noted)
¹³C NMRCarbonyl (Amide)~165.5
¹³C NMRCarbon-Fluorine~164.4
¹³C NMRAromatic Carbons115.0 - 140.0
¹³C NMRPyrrole (B145914) Ring94.9 - 97.2
Source: researchgate.net

Conformational Analysis of this compound in Solution

X-ray Crystallography of this compound-Target Complexes

X-ray crystallography has provided atomic-resolution insights into how this compound interacts with its primary enzyme target, HMG-CoA reductase. nih.govrcsb.orgebi.ac.uk The crystal structure of the catalytic domain of human HMG-CoA reductase in complex with this compound (PDB ID: 1HWK) reveals the precise binding mode. rcsb.orgebi.ac.uk

The compound binds to the active site of the enzyme, occupying a portion of the binding pocket for the natural substrate, HMG-CoA. nih.govresearchgate.netustc.edu.cn This sterically hinders the substrate from accessing the catalytic machinery. ustc.edu.cn The HMG-like moiety of this compound mimics the substrate and forms key interactions. nih.gov Specifically, the dihydroxyheptanoic acid portion makes several hydrogen bonds and electrostatic interactions with charged and polar residues in the active site, including Ser565, Lys692, and Lys735. researchgate.netmdpi.com

The hydrophobic rings of this compound, including the fluorophenyl group, settle into a hydrophobic groove created by the conformational flexibility of the enzyme. nih.govustc.edu.cn These interactions, primarily van der Waals forces and pi-pi stacking, contribute significantly to the high binding affinity of the compound. ijrpr.com The complex structure demonstrates that the inhibitor exploits the enzyme's flexible nature to create a specific, high-affinity binding site. nih.govustc.edu.cn

Interactive Data Table 2: Key Interactions of this compound with HMG-CoA Reductase (PDB: 1HWK)

This compound MoietyInteracting Residue (HMG-CoA Reductase)Type of Interaction
Dihydroxyheptanoic acidLys735, Lys692Salt Bridge / Electrostatic
Amide CarbonylSer565Hydrogen Bond
Fluorophenyl groupHydrophobic residuesvan der Waals, pi-pi stacking
Hydrophobic RingsResidues in helices Lα1 and Lα10Hydrophobic Interactions
Source: researchgate.netnih.govrcsb.orgustc.edu.cnmdpi.com

Cryo-Electron Microscopy (Cryo-EM) for this compound Interactions with Macromolecular Assemblies

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of large protein complexes in their near-native state. nih.gov Recently, Cryo-EM has been successfully applied to study the catalytic domain of human HMG-CoA reductase, both in its apo form and in complex with this compound. nih.govdiamond.ac.ukrcsb.org

This application of Cryo-EM, which utilized graphene oxide supports, demonstrates its utility as an alternative to X-ray crystallography, especially for systems that are difficult to crystallize or for studying interactions with large macromolecular assemblies. nih.govrcsb.org

Mass Spectrometry (MS) in the Study of this compound Metabolism and Adduct Formation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the identification and quantification of this compound and its metabolites in various matrices. researchgate.netresearchgate.netnih.gov This technique offers high sensitivity and specificity for studying the compound's metabolic pathways.

The metabolism of this compound is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. researchgate.net This process leads to the formation of pharmacologically active hydroxylated metabolites, including ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin). researchgate.netresearchgate.net LC-MS/MS methods are used to separate and detect the parent compound and these metabolites. nih.gov In positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ for this compound is observed at a mass-to-charge ratio (m/z) of approximately 559.26. scirp.orgemrespublisher.com Tandem MS (MS/MS) experiments on this precursor ion generate characteristic fragment ions (e.g., at m/z 466 and 440), which are used for definitive identification and quantification in multiple reaction monitoring (MRM) mode. researchgate.netemrespublisher.com

MS is also crucial for characterizing adducts and degradation products. waters.comgoogle.com High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the determination of elemental compositions of unknown impurities or adducts. scirp.orggoogle.com For example, sodium [M+Na]⁺ and potassium [M+K]⁺ adducts of the parent molecule have been identified at m/z 581.24 and 597.21, respectively. scirp.org In-source fragmentation can be used to generate pseudo-MS/MS spectra to help profile impurities based on their fragmentation patterns. waters.com

Interactive Data Table 3: Common Mass Spectrometry Fragments and Adducts of this compound

SpeciesFormulaObserved m/zIonization Mode
Protonated Molecule[C33H35FN2O5+H]⁺559.26ESI+
Primary Fragment 1-466ESI+
Primary Fragment 2-440ESI+
Sodium Adduct[C33H35FN2O5+Na]⁺581.24ESI+
Potassium Adduct[C33H35FN2O5+K]⁺597.21ESI+
ortho-hydroxy Metabolite[C33H35FN2O6+H]⁺575.25ESI+
para-hydroxy Metabolite[C33H35FN2O6+H]⁺575.25ESI+
Source: researchgate.netresearchgate.netscirp.orgemrespublisher.com

Circular Dichroism (CD) and Other Optical Spectroscopies for this compound-Induced Conformational Changes

Circular Dichroism (CD) spectroscopy is a valuable technique for investigating changes in the secondary and tertiary structure of proteins upon ligand binding. researchgate.net While detailed CD studies specifically focusing on the this compound-HMG-CoA reductase interaction are not extensively reported in the provided results, the principles of the technique are widely applied to study such interactions. researchgate.netscience.gov

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The far-UV region (190-250 nm) is sensitive to the protein's secondary structure (α-helix, β-sheet, random coil). Any significant conformational rearrangement in HMG-CoA reductase induced by the binding of this compound would be detectable as a change in the CD spectrum. researchgate.net For instance, an increase or decrease in the molar ellipticity at characteristic wavelengths (e.g., 208 and 222 nm for α-helices) would indicate a shift in the secondary structure content. science.gov

Fluorescence spectroscopy is another optical technique used to study these interactions. The intrinsic fluorescence of tryptophan and tyrosine residues in a protein is sensitive to the local microenvironment. researchgate.net The binding of a ligand like this compound can quench this fluorescence, and analysis of the quenching mechanism (static or dynamic) can provide information on binding constants and the nature of the complex formation. researchgate.netnih.gov Studies on the interaction of this compound with bovine serum albumin (BSA) have used this approach to determine binding constants and thermodynamic parameters, revealing that the interaction is spontaneous and driven by van der Waals forces and hydrogen bonding. researchgate.net

Computational Chemistry and in Silico Modeling in C25h23clfno4 Research

Quantum Chemical Calculations for Electronic Structure and Reactivity of C25H23ClFNO4

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules like this compound. plos.org Methods such as Density Functional Theory (DFT) are employed to compute a variety of molecular properties and reactivity descriptors. researchgate.net These calculations provide a theoretical framework for understanding the molecule's behavior at a subatomic level.

The electronic structure of this compound can be characterized by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net

Key reactivity descriptors that can be calculated include ionization potential, electron affinity, electronegativity, global hardness, and the electrophilicity index. researchgate.net These parameters help predict how the molecule will interact with other chemical species, identifying potential sites for electrophilic or nucleophilic attack through tools like the Molecular Electrostatic Potential (MEP) map. researchgate.net Such computational studies are often performed using specific basis sets, like the 6-311G(d,p) basis set, within a DFT framework. researchgate.net

Table 1: Representative Quantum Chemical Parameters for this compound (Hypothetical Data) This table is illustrative and represents typical data obtained from DFT calculations.

ParameterValueDescription
HOMO Energy-6.5 eVIndicates the energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy-2.1 eVIndicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap4.4 eVThe energy difference between HOMO and LUMO, a measure of chemical reactivity and stability.
Ionization Potential (I)6.5 eVThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A)2.1 eVThe energy released when an electron is added to the molecule.
Global Hardness (η)2.2 eVMeasures the resistance to change in electron distribution or charge transfer.
Electronegativity (χ)4.3 eVThe power of an atom in a molecule to attract electrons to itself.

Molecular Dynamics (MD) Simulations for this compound Conformational Space and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. ebsco.comnih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility and the dynamics of its interaction with biological targets. These simulations solve Newton's equations of motion for a system of particles, offering a view of molecular behavior at an atomic level of detail. nih.gov

The process begins with an initial set of coordinates for the molecule, often derived from experimental data or quantum chemical calculations. youtube.com The system is then subjected to a "force field," a set of parameters that defines the potential energy of the particles and governs their interactions. nih.gov Before the main simulation, a crucial step called equilibration is performed, where the system is allowed to relax to a stable state, removing any bad contacts or unreasonable initial configurations. youtube.com

MD simulations can be used to explore the conformational landscape of this compound, identifying its most stable shapes and the energy barriers between them. When studying the compound in complex with a protein, MD can reveal the stability of the binding pose predicted by docking, showing how the ligand and protein adapt to each other and illustrating the dynamics of key intermolecular interactions over the simulation time. ebsco.com

Table 2: Key Aspects of an MD Simulation Protocol for this compound-Protein Complex This table outlines a typical setup for an MD simulation study.

ParameterSpecificationPurpose
Simulation SoftwareAMBER, NAMD, GROMACSEngines for performing molecular dynamics simulations. chemcomp.comstackexchange.com
Force FieldOPLS, CHARMM, AMBERA set of functions and parameters used to calculate the potential energy of the system. ijper.org
System SetupSolvated in a water box with counter-ionsMimics physiological conditions by surrounding the complex with water molecules and neutralizing any net charge. stackexchange.com
EquilibrationNVT and NPT ensemblesBrings the system to the desired temperature (NVT) and pressure (NPT) before the production run. youtube.com
Production Run100 ns - 1 µsThe main simulation phase where data for analysis is collected.
AnalysisRMSD, RMSF, Hydrogen BondsMetrics used to analyze the stability of the complex, flexibility of residues, and specific interactions over time.

Molecular Docking and Virtual Screening for this compound Target Prediction and Lead Optimization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tjnpr.org This method is particularly valuable in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target.

Research on a series of novel nicotinic acid derivatives identified this compound (referred to as compound 25 ) as a molecule with notable biological potential. mdpi.com In this study, molecular docking was performed using Autodock Vina 4.2 to investigate the interactions between compound 25 and potential bacterial enzyme targets. mdpi.com The study revealed that compound 25 showed a good affinity for tyrosyl-tRNA synthetase, which correlated with its observed activity against both Gram-positive and Gram-negative bacteria. mdpi.com Docking studies also explored its interaction with Nitroreductase, suggesting a potential mode of action similar to other 5-nitrofuran-containing agents. mdpi.com

The binding energy, calculated in kcal/mol, is a key output of docking studies and represents the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable complex.

Table 3: Molecular Docking Results for Compound this compound (Compound 25) Data sourced from a study on novel nicotinic acid derivatives. mdpi.com

Target EnzymeBinding Energy (kcal/mol)Implication
Tyrosyl-tRNA synthetase-9.1Suggests strong interaction, correlating with broad-spectrum antibacterial activity. mdpi.com
Nitroreductase-8.2Indicates good affinity, suggesting a possible mechanism of action via this enzyme. mdpi.com

Pharmacophore Modeling and Ligand-Based Design for this compound Analogs

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the target is unknown but a set of active molecules has been identified. unina.it A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. unina.it

Starting with a lead compound like this compound, a pharmacophore model can be developed. This process involves identifying key chemical features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative ionizable centers. frontiersin.org The 3D arrangement of these features in this compound and its active analogs would be analyzed to create a consensus pharmacophore hypothesis. unina.it

This validated pharmacophore model then serves as a 3D query for screening large chemical databases to find novel molecules that match the required features. unina.itmedsci.org This approach allows for the discovery of new chemical scaffolds that could be synthesized as this compound analogs with potentially enhanced activity or improved properties. The models can be validated by their ability to distinguish known active compounds from inactive "decoy" molecules. mdpi.com

Table 4: Potential Pharmacophoric Features of this compound and its Analogs This table illustrates the types of features that would be identified in a pharmacophore modeling study.

Pharmacophoric FeatureSymbolPotential Location in this compound
Hydrogen Bond AcceptorHBAOxygen atoms of the nitro and oxadiazoline groups.
Aromatic RingARThe chlorophenyl and nitrophenyl rings.
Hydrophobic GroupHThe aliphatic portions of the molecule.
Positive IonizablePINot typically present, but could be introduced in analogs.
Negative IonizableNIThe nitro group can carry a partial negative charge.

Machine Learning and Artificial Intelligence Applications in this compound-Related Research

Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by enabling the analysis of large, complex datasets to find patterns and make predictions. ed.ac.ukelixir-europe.org In research related to this compound, ML can be applied at various stages of the computational chemistry workflow to accelerate the discovery of new, potent analogs.

Table 5: Potential Applications of Machine Learning in this compound Research This table outlines how ML can be integrated into the drug discovery pipeline for this compound.

ML ApplicationInput DataGoal
QSAR ModelingMolecular descriptors and biological activity data of analogsPredict the biological activity of new compounds.
Docking Score RefinementDocking scores, interaction fingerprints, protein-ligand complex featuresImprove the accuracy of binding affinity prediction and virtual screening hit selection.
MD Trajectory AnalysisAtomic coordinates and energies from MD simulationsIdentify significant conformational states and dynamic interaction patterns.
De Novo Drug DesignKnown active compounds, pharmacophore models, target structureGenerate novel molecular structures with desired properties and high predicted activity.
ADMET PredictionChemical structures and experimental ADMET dataPredict absorption, distribution, metabolism, excretion, and toxicity properties of new analogs. researchgate.net

Preclinical Research Paradigms and Investigative Models for C25h23clfno4 Mechanistic Studies

In Vitro Cellular Models for Elucidating C25H23ClFNO4 Cellular Effects

In vitro models are a cornerstone of preclinical research, allowing for the controlled investigation of a compound's biological effects at the cellular level. lookchemical.com These systems are essential for initial screening and for dissecting specific molecular pathways.

Immortalized cell lines are a primary tool for assessing how a novel compound like this compound might influence specific cellular signaling pathways. These assays are reproducible, scalable, and cost-effective for high-throughput screening. Researchers can select specific cell lines that are relevant to a potential therapeutic area, such as neuronal cell lines for neuropharmacological compounds or cancer cell lines for oncological candidates.

Key applications include:

Target Engagement: Determining if the compound interacts with its intended molecular target within the cell.

Pathway Analysis: Using reporter gene assays, Western blotting, or phosphorylation-specific antibodies to measure the activation or inhibition of key signaling cascades (e.g., MAPK, PI3K/AKT, Wnt signaling).

Cytotoxicity and Proliferation: Assessing the compound's general effect on cell viability and growth using assays like MTT or CellTiter-Glo.

The following is a hypothetical data table illustrating how results from cell line-based pathway modulation assays for this compound could be presented.

Cell LinePathway of InterestAssay TypeHypothetical Outcome for this compound
SH-SY5Y (Human Neuroblastoma)Dopamine D2 Receptor SignalingcAMP AssayPartial agonism, 45% activation relative to dopamine
HEK293 (Human Embryonic Kidney)Serotonin 5-HT2A Receptor SignalingCalcium Flux AssayAntagonism, IC50 of 75 nM
PC-3 (Human Prostate Cancer)Androgen Receptor PathwayReporter Gene AssayNo significant modulation observed
MCF-7 (Human Breast Cancer)Estrogen Receptor PathwayE-SCREEN AssayNo significant proliferative effect

This table is for illustrative purposes only and does not represent actual experimental data.

Primary cells are isolated directly from living tissue and are not immortalized. While more complex to maintain, they more accurately reflect the physiology of cells in vivo. For a compound like this compound, which contains structural motifs found in central nervous system (CNS) active agents, primary neuronal or glial cultures would be invaluable. These cultures allow for the study of the compound's effects on cell morphology, electrophysiological activity, and cell-type-specific responses within a heterogeneous population.

For example, researchers could use primary cortical neurons to assess the compound's impact on synaptic plasticity or neurotoxicity, providing a more translationally relevant dataset than immortalized cell lines alone.

Cell Line-Based Assays for Pathway Modulation by this compound

Ex Vivo Tissue and Organoid Models for this compound Research

Bridging the gap between in vitro cell cultures and in vivo animal models, ex vivo systems use intact tissue fragments or three-dimensional organoids. pharmaffiliates.com These models preserve the complex cellular architecture and microenvironment of the original organ.

Tissue Slices: Acute tissue slices (e.g., from the brain or liver) can be maintained in culture for short periods. They could be used to study the electrophysiological or metabolic response to this compound in a preserved, multicellular context.

Organoids: Derived from stem cells, organoids are self-organizing 3D structures that mimic the structure and function of an organ. For instance, brain organoids could be used to model the effects of this compound on neurodevelopment or disease-specific pathologies in a human-derived system. pharmaffiliates.com

Model Organism Systems for Investigating this compound Molecular Actions (e.g., C. elegans, Drosophila, Zebrafish)

Simple model organisms offer powerful platforms for initial in vivo studies due to their rapid life cycles, genetic tractability, and conserved biological pathways.

The genomes of Caenorhabditis elegans (roundworm), Drosophila melanogaster (fruit fly), and Danio rerio (zebrafish) are well-characterized, allowing for sophisticated genetic manipulation. Researchers can use these organisms to:

Identify the genetic targets of this compound through genetic screens.

Investigate the compound's effect on specific neuronal circuits by expressing fluorescent reporters in defined cell populations.

Assess behavioral outcomes in response to the compound, such as changes in locomotion (C. elegans), sleep-wake cycles (Drosophila), or sensorimotor responses (zebrafish larvae).

While simple, these organisms possess biological pathways and physiological systems that are highly conserved with humans, making them relevant for preclinical drug discovery. cymitquimica.com For example, the zebrafish larva is transparent, allowing for real-time imaging of drug distribution and its effect on organ development and neuronal activity throughout the entire living animal. The insights gained from these models can help validate the mechanism of action of a compound like this compound and predict potential biological effects before moving into more complex and costly mammalian models. lookchemical.comcymitquimica.com

The table below provides a hypothetical summary of how different model organisms could be used to investigate this compound.

Model OrganismArea of InvestigationExample AssayHypothetical Finding for this compound
C. elegansNeurotransmitter System ModulationAldicarb-induced paralysis assayPotentiation of cholinergic signaling
DrosophilaCircadian Rhythm / SleepLocomotor activity monitoringIncreased total sleep duration
ZebrafishNeurodevelopment / BehaviorPhotomotor response assayAltered startle response to light stimulus

This table is for illustrative purposes only and does not represent actual experimental data.

Genetic Tractability and Neurobiological Research with this compound in Model Organisms

Advanced Imaging Techniques in Model Systems for this compound Localization and Dynamics

Advanced imaging technologies are indispensable in preclinical research for non-invasively visualizing and quantifying the distribution and dynamic processes of therapeutic compounds within living organisms. For the compound this compound, known as Alectinib (B1194254), these techniques provide critical insights into its pharmacokinetic and pharmacodynamic properties, particularly its ability to penetrate and act within challenging environments like the central nervous system (CNS). nih.govnih.gov In preclinical model systems, ranging from cell cultures to small animals, researchers employ a suite of sophisticated imaging modalities to study Alectinib's localization at organ, tissue, and subcellular levels, and to track its dynamic interactions over time.

One of the most powerful molecular imaging techniques used in Alectinib research is Positron Emission Tomography (PET) . snmjournals.orgnih.govcrownbio.com PET imaging allows for the quantitative, three-dimensional visualization of metabolic and molecular processes. For this purpose, Alectinib is chemically modified to include a positron-emitting radioisotope, such as Fluorine-18 ([¹⁸F]), creating a radiotracer. snmjournals.orgaacrjournals.org Researchers have successfully synthesized [¹⁸F]fluoroethyl alectinib ([¹⁸F]FEAl), a radiolabeled analogue, to investigate its whole-body biodistribution and brain permeability in mice. nih.govaacrjournals.org These PET studies have demonstrated significant brain uptake of the Alectinib analogue, providing quantitative evidence of its ability to cross the blood-brain barrier, a critical feature for its efficacy against brain metastases. nih.govaacrjournals.org

Another key technology is Mass Spectrometry Imaging (MSI) , an innovative label-free technique that provides detailed spatial distribution maps of drugs, metabolites, and other molecules within tissue sections. nih.gov Quantitative MSI (qMSI) has been specifically applied to study Alectinib's distribution within the murine brain. nih.gov This method has revealed that in wild-type mice, Alectinib's presence is largely co-localized with blood vessels. nih.gov However, in models where efflux transporters like multidrug resistance protein-1 (MDR1) are knocked out, a much more diffuse and higher concentration of Alectinib is observed throughout the brain tissue, directly visualizing the impact of these transporters on the drug's localization. nih.gov

Fluorescence Microscopy , including high-resolution and intravital microscopy approaches, offers cellular and subcellular resolution to study drug distribution. physikinstrumente.comelifesciences.org While specific studies detailing the use of fluorescently-tagged Alectinib are not prominent, the technique is widely used to localize pharmaceuticals within cells and tissues. physikinstrumente.comIntravital Microscopy (IVM) , in particular, enables the real-time visualization of cellular dynamics within a living animal. insidescientific.comnih.gov This technique could be applied to observe the delivery of Alectinib to tumor microenvironments, its uptake by cancer cells, and its immediate effects on cellular processes like signaling and apoptosis in real-time. insidescientific.comresearchgate.net

Magnetic Resonance Imaging (MRI) is another cornerstone of preclinical imaging, providing high-resolution anatomical and functional information without the use of ionizing radiation. georgetown.edubruker.com In the context of Alectinib research, MRI is frequently used in preclinical models to monitor the therapeutic response of tumors, especially intracranial lesions, to the drug. nih.gov While it tracks the effect rather than the drug molecule itself, functional MRI techniques can provide insights into the dynamic changes in tumor physiology, such as vascularity and cellularity, resulting from Alectinib's action. bruker.com

These advanced imaging modalities are often used in a complementary fashion to build a comprehensive understanding of Alectinib's behavior. PET provides whole-body quantitative data, MSI offers microscopic-level drug mapping in tissues, and microscopy techniques like IVM can reveal the drug's interactions in real-time at the cellular level. snmjournals.orgnih.govnih.gov Together, these paradigms are crucial for validating drug delivery to target sites, understanding mechanisms of resistance, and optimizing the development of next-generation therapeutics. nih.gov

Research Findings from Imaging Studies

Interdisciplinary Integration and Future Perspectives in C25h23clfno4 Research

Synergistic Approaches with Chemical Biology and Systems Biology for C25H23ClFNO4

The study of a complex molecule like this compound benefits immensely from the convergence of chemical biology and systems biology. Chemical biology provides the tools to probe biological systems with chemical precision, while systems biology offers a holistic view of the resulting perturbations across multiple biological scales.

A primary chemical biology approach would involve the design of molecular probes based on the this compound structure. These probes could be modified with reporter tags (e.g., fluorophores or biotin) to visualize the molecule's journey and binding events within a cell. Another strategy is "bump-and-hole" engineering, where the putative protein target of this compound is genetically modified to create a unique binding pocket (the "hole") that only a complementary engineered version of the molecule (the "bumped" ligand) can fit. This confirms the direct physical interaction between the molecule and its target.

Systems biology would then take the data from these probe studies to model the downstream effects. For instance, if this compound is identified as an inhibitor of a specific enzyme, systems biology models can predict how this inhibition will affect entire metabolic or signaling pathways. This approach moves beyond a one-molecule, one-target view to understand the compound's network-level impact, potentially uncovering unexpected off-target effects or identifying synergistic therapeutic opportunities.

Integration of Omics Technologies in this compound Studies

To fully understand the biological impact of this compound, a multi-omics approach is indispensable. This involves the large-scale study of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) to build a comprehensive picture of the molecular changes induced by the compound.

Genomics: While the compound itself does not alter the DNA sequence, genomic studies, particularly pharmacogenomics, can identify genetic variations (e.g., single nucleotide polymorphisms or SNPs) in patient populations that influence the response to the molecule. This is crucial for understanding variable efficacy.

Transcriptomics: Using techniques like RNA-sequencing, researchers can analyze how this compound alters the expression levels of thousands of genes in target cells. This can reveal the cellular pathways that are activated or suppressed by the compound.

Proteomics: Proteomic analysis identifies and quantifies changes in the protein landscape of a cell upon treatment with this compound. Techniques like mass spectrometry can pinpoint the direct protein targets (target deconvolution) and map out the broader signaling cascades that are affected.

Metabolomics: This "omics" layer measures the dynamic changes in small-molecule metabolites. If this compound inhibits a key enzyme, metabolomics can quantify the resulting buildup of substrate and depletion of the product, providing direct evidence of the compound's functional activity in a biological system.

The true power of this approach lies in integrating the data from all four layers, as illustrated in the table below.

Omics LayerTechnology UsedPotential Findings for this compoundData Integration Point
Genomics DNA Sequencing, SNP arraysIdentification of genetic variants in target proteins affecting binding affinity.Correlate with proteomics data on protein expression.
Transcriptomics RNA-Sequencing, MicroarraysUpregulation or downregulation of genes in pathways affected by this compound.Link gene expression changes to observed protein level changes.
Proteomics Mass Spectrometry, Protein arraysDirect identification of protein targets and quantification of pathway modulation.Connect protein changes to altered metabolic functions.
Metabolomics NMR Spectroscopy, GC-MS, LC-MSMeasurement of changes in metabolite concentrations confirming enzymatic inhibition.Validate the functional consequences of proteomic/transcriptomic changes.

Emerging Technologies in Drug Discovery and Development Applicable to this compound Research

The journey of a molecule like this compound from a chemical formula to a well-understood research tool or therapeutic candidate can be accelerated by several emerging technologies.

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can analyze vast datasets to predict the properties of this compound, including its potential biological targets, based on its structure alone. ML models can also optimize synthetic routes, making the production of such a complex molecule more efficient.

Cryo-Electron Microscopy (Cryo-EM): For determining the high-resolution 3D structure of this compound bound to its protein target, Cryo-EM is a revolutionary technology. It allows researchers to visualize the precise atomic interactions, which is invaluable for understanding the mechanism of action and for guiding further chemical modifications to improve potency or selectivity.

DNA-Encoded Libraries (DELs): While this compound is a defined structure, the principles of DEL technology can be used to rapidly synthesize and screen billions of related molecules, each tagged with a unique DNA barcode. This allows for the rapid exploration of the chemical space around the core this compound scaffold to identify analogues with improved properties.

Organ-on-a-Chip Technology: These microfluidic devices contain living human cells in a 3D arrangement that mimics the physiology of human organs. Testing this compound on these "chips" can provide more accurate data on its efficacy and potential toxicity in a human-relevant system compared to traditional cell cultures or animal models.

Challenges and Opportunities in Academic Research on Complex Synthetic Molecules like this compound

Academic research on molecules as complex as this compound is a high-risk, high-reward endeavor fraught with challenges but also rich with opportunities.

Challenges:

Complex Synthesis: The multi-step synthesis of a molecule with multiple stereocenters and functional groups, like the one suggested by the formula this compound, is often time-consuming, expensive, and requires specialized expertise.

Resource Intensiveness: The application of advanced technologies like multi-omics, Cryo-EM, and AI requires significant financial investment and access to sophisticated instrumentation and computational resources.

Target Identification and Validation: Identifying the specific biological target of a novel compound (deconvolution) is a major bottleneck. A molecule can interact with multiple proteins, and distinguishing the therapeutically relevant target from off-targets is a complex task.

Opportunities:

Novel Mechanism of Action: Complex molecules often possess novel mechanisms of action that can open up entirely new fields of biological inquiry and provide solutions for diseases that are resistant to existing therapies.

Tool Compound Development: Even if not a drug candidate itself, a molecule like this compound can serve as a powerful chemical probe to study a specific biological pathway, leading to fundamental discoveries.

Interdisciplinary Training: Research on such molecules provides an ideal platform for training the next generation of scientists at the interface of chemistry, biology, and data science.

Broader Scientific Impact and Research Trajectories for this compound-Related Chemistry

The investigation of this compound and related complex molecules has a scientific impact that extends beyond its immediate pharmacological application. The development of synthetic methodologies to construct such molecules pushes the boundaries of organic chemistry. Each new complex synthesis adds to the chemist's toolkit, enabling the creation of other novel structures.

Future research trajectories for chemistry related to this compound would likely focus on several key areas:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule (e.g., replacing the chlorine with other halogens, altering the side chains) to understand how each component contributes to its biological activity.

Asymmetric Synthesis: Developing more efficient and selective methods to control the 3D arrangement of atoms (stereochemistry), as biological activity is often highly dependent on the precise shape of the molecule.

Biomimetic Synthesis: Designing synthetic routes that are inspired by how nature builds complex molecules, often leading to more environmentally friendly and efficient processes.

Click Chemistry and Bio-conjugation: Utilizing highly efficient and specific "click" reactions to easily attach this compound to other molecules, such as antibodies or nanoparticles, to create targeted delivery systems or diagnostic tools.

Ultimately, the study of a single, complex molecular entity like this compound serves as a microcosm of modern scientific discovery, requiring a deeply integrated, multi-faceted approach to unlock its full potential and contribute to the broader landscape of chemical and biological science.

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing C₂₅H₂₃ClFNO₄, and how should data inconsistencies be resolved?

Answer:

  • Primary Techniques : Use NMR (¹H, ¹³C, and ¹⁹F for fluorine detection) to confirm molecular structure and substituent positions . High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns .
  • Resolving Data Contradictions : Cross-validate results with FT-IR (functional groups) and X-ray crystallography (absolute configuration). If discrepancies arise, replicate experiments under controlled conditions (e.g., solvent purity, temperature) and apply statistical tools (e.g., χ² tests) to assess variability .

Advanced: How can researchers design experiments to elucidate the stereochemical effects of C₂₅H₂₃ClFNO₄’s chiral centers on its biological activity?

Answer:

  • Experimental Design :
    • Synthesis : Prepare enantiomerically pure forms via asymmetric catalysis or chiral resolution .
    • Biological Assays : Test each enantiomer against target receptors (e.g., enzyme inhibition assays) using dose-response curves. Include racemic mixtures as controls .
    • Data Interpretation : Apply molecular docking simulations to correlate stereochemistry with binding affinity. Use ANOVA to confirm statistical significance of activity differences .

Basic: What solvent systems and chromatographic methods are optimal for purifying C₂₅H₂₃ClFNO₄?

Answer:

  • Solvent Selection : Prioritize dichloromethane:methanol gradients for polar impurities or hexane:ethyl acetate for nonpolar byproducts .
  • Chromatography : Use preparative HPLC with a C18 column (particle size ≤5 µm) and UV detection at 254 nm. For scale-up, consider flash chromatography with silica gel .
  • Purity Validation : Confirm via HPLC-DAD (≥95% purity) and melting point analysis .

Advanced: How should researchers address discrepancies between computational predictions and experimental data for C₂₅H₂₃ClFNO₄’s thermodynamic stability?

Answer:

  • Methodology :
    • Computational Models : Run DFT calculations (e.g., B3LYP/6-31G*) to predict Gibbs free energy and compare with experimental DSC/TGA data .
    • Root-Cause Analysis : Check for oversimplified computational parameters (e.g., solvent effects, entropy contributions). Replicate DSC under inert atmosphere to exclude oxidation artifacts .
    • Collaboration : Partner with computational chemists to refine models using experimental data as constraints .

Basic: What are the best practices for evaluating the hydrolytic stability of C₂₅H₂₃ClFNO₄ under physiological conditions?

Answer:

  • Protocol :
    • Buffer Preparation : Use pH 7.4 phosphate buffer at 37°C to mimic physiological conditions .
    • Kinetic Studies : Monitor degradation via LC-MS at timed intervals. Calculate half-life using first-order kinetics .
    • Controls : Include antioxidants (e.g., ascorbic acid) to isolate hydrolysis from oxidative pathways .

Advanced: How can researchers integrate metabolomics data to identify C₂₅H₂₃ClFNO₄’s in vivo metabolites while distinguishing artifacts from true metabolites?

Answer:

  • Workflow :
    • Sample Preparation : Administer C₂₅H₂₃ClFNO₄ to model organisms; collect plasma/urine at multiple timepoints. Use SPE for metabolite extraction .
    • Metabolite Detection : Employ UHPLC-QTOF-MS with untargeted metabolomics workflows. Apply MS/MS fragmentation to confirm structures .
    • Artifact Mitigation : Compare with blank samples, use isotope-labeled analogs as internal standards, and apply principal component analysis (PCA) to filter noise .

Basic: What strategies ensure reproducibility in synthesizing C₂₅H₂₃ClFNO₄ across different laboratories?

Answer:

  • Standardization :
    • Detailed Protocols : Specify reaction conditions (e.g., inert atmosphere, exact stoichiometry) in supplementary materials .
    • Quality Control : Share raw spectral data (NMR, HRMS) in open-access repositories. Use Collaborative Chemistry Platforms (e.g., SciFinder) for peer validation .
    • Replication Studies : Publish negative results and optimization attempts to guide troubleshooting .

Advanced: What statistical frameworks are suitable for analyzing dose-dependent cytotoxicity data of C₂₅H₂₃ClFNO₄ in heterogeneous cell populations?

Answer:

  • Analysis Tools :
    • Dose-Response Modeling : Fit data to Hill equation or logistic models using software like GraphPad Prism. Report IC₅₀ with 95% confidence intervals .
    • Handling Heterogeneity : Apply mixed-effects models to account for inter-cell-line variability. Use Bonferroni correction for multiple comparisons .
    • Visualization : Generate heatmaps or violin plots to display cell population responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.